

TKB245 Demonstrates Enhanced Pharmacokinetic Profile Over Nirmatrelvir in Murine Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TKB245

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[City, State] – [Date] – New preclinical data reveals that **TKB245**, a novel SARS-CoV-2 main protease (Mpro) inhibitor, exhibits a superior pharmacokinetic profile in mice compared to nirmatrelvir, the active component of Paxlovid™. The findings, derived from studies in human liver-chimeric (PXB) and human ACE2-knocked-in mouse models, suggest that **TKB245** may offer a longer duration of action, potentially leading to improved therapeutic outcomes in the treatment of COVID-19.

Researchers investigating novel antiviral agents have identified **TKB245** as a potent inhibitor of the SARS-CoV-2 Mpro, a critical enzyme for viral replication.[1][2] In a direct comparative study using PXB mice, **TKB245** demonstrated a longer plasma persistence than nirmatrelvir following oral administration.[1] This extended exposure is a key indicator of a drug's potential for less frequent dosing and sustained antiviral activity.

Comparative Pharmacokinetic Parameters

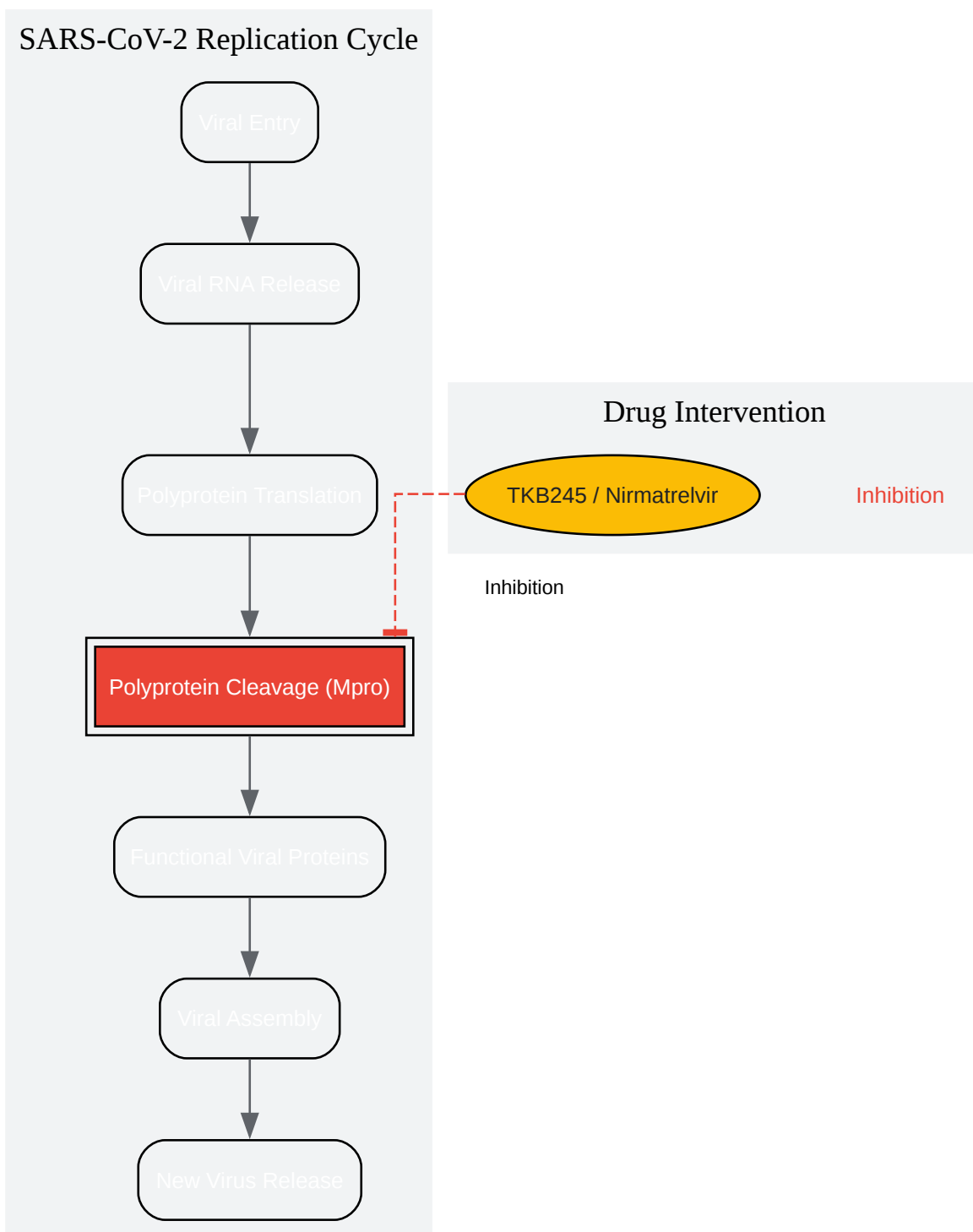
A summary of the key pharmacokinetic parameters for **TKB245** and nirmatrelvir following oral administration in PXB mice is presented below.

Parameter	TKB245	Nirmatrelvir	Reference
Oral Half-Life ($t_{1/2}$)	3.82 hours	1.03 hours	[3]
Oral Bioavailability (F)	48%	56%	[3]

The data clearly indicates a significantly longer oral half-life for **TKB245** compared to nirmatrelvir in this mouse model.

Mechanism of Action: Targeting the Viral Main Protease

Both **TKB245** and nirmatrelvir share a common mechanism of action by inhibiting the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease.[1][4][5][6][7][8] Mpro plays a crucial role in the viral life cycle by cleaving polyproteins into functional viral proteins necessary for replication. By inhibiting this enzyme, both drugs effectively halt viral proliferation.



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Mechanism of Action of Mpro Inhibitors

Experimental Protocols

The following protocols outline the methodologies employed in the pharmacokinetic and in vivo efficacy studies of **TKB245** and nirmatrelvir in mice.

Pharmacokinetic Study in Human Liver-Chimeric (PXB) Mice

- Objective: To determine and compare the pharmacokinetic profiles of **TKB245** and nirmatrelvir following intravenous and oral administration.
- Animal Model: Male PXB mice.[3]
- Drug Administration:
 - Intravenous (IV): A single dose of 10 mg/kg of **TKB245** or nirmatrelvir was administered.[3]
 - Oral (PO): A single dose of 10 mg/kg of **TKB245** or nirmatrelvir was administered via intragastric gavage.[3]
- Sample Collection: Blood samples were collected at predetermined time points post-administration.
- Bioanalysis: Plasma concentrations of **TKB245** and nirmatrelvir were determined using a validated bioanalytical method.
- Pharmacokinetic Analysis: Parameters such as half-life ($t_{1/2}$) and oral bioavailability (F) were calculated from the plasma concentration-time data.[3]

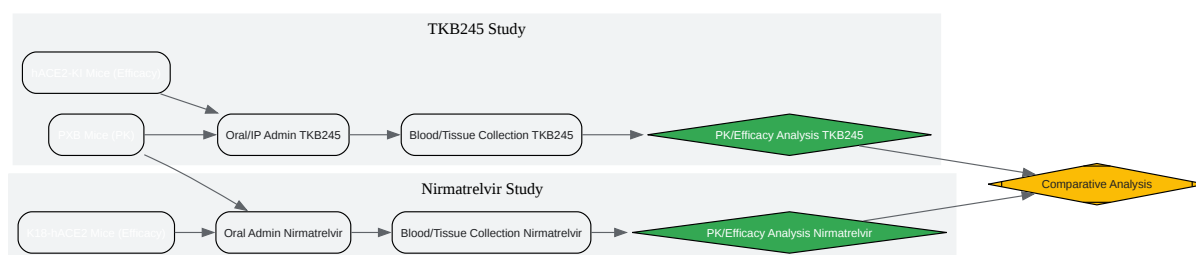
In Vivo Efficacy Study in Human ACE2-Knocked-In Mice

- Objective: To evaluate the therapeutic efficacy of **TKB245** against SARS-CoV-2 variants.
- Animal Model: Human ACE2-knocked-in mice.[3]
- Virus Challenge: Mice were intranasally inoculated with SARS-CoV-2 Delta or Omicron variants (5×10^5 PFU).[3]

- Drug Administration: Two hours post-inoculation, mice were intraperitoneally administered with **TKB245** (100 mg/kg) or a vehicle control.[3]
- Endpoint: At 48 and 72 hours post-inoculation, mice were euthanized, and lungs were collected to determine infectious viral titers.[3]

Nirmatrelvir Efficacy Study in K18-hACE2 Transgenic Mice

- Objective: To assess the antiviral activity of nirmatrelvir against SARS-CoV-2.
- Animal Model: K18-hACE2 transgenic mice.[9]
- Drug Administration: Mice were treated with nirmatrelvir via oral gavage (150 mg/kg/mouse) starting 4 hours post-infection and every 12 hours thereafter.[9]
- Sample Analysis: Plasma concentrations of nirmatrelvir were evaluated 4 hours after the last administration.[9] Viral replication in the lungs and nasal turbinates was also assessed.[9]



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Comparative Experimental Workflow

Conclusion

The enhanced pharmacokinetic profile of **TKB245**, particularly its longer half-life in mice, positions it as a promising next-generation therapeutic candidate for COVID-19. These preclinical findings warrant further investigation to determine if the observed advantages in animal models translate to improved clinical efficacy and patient convenience in humans. The detailed experimental protocols provided herein offer a transparent foundation for the continued evaluation of **TKB245** and other novel Mpro inhibitors.

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- To cite this document: BenchChem. [TKB245 Demonstrates Enhanced Pharmacokinetic Profile Over Nirmatrelvir in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10856404#pharmacokinetic-profile-of-tkb245-versus-nirmatrelvir-in-mice>]

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